(5Z)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5Z)-5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structure, which includes a pyrrole ring, a diazinane trione core, and various phenyl and chlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
For large-scale production, the synthesis may be optimized to include continuous flow processes and the use of more environmentally friendly solvents and reagents. Industrial methods often focus on maximizing yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
(5Z)-5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of (5Z)-5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares structural similarities but differs in its functional groups and applications.
Levocetirizine: Another compound with a complex structure, used primarily in medicinal applications.
Uniqueness
(5Z)-5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C34H24ClN3O3 |
---|---|
Molecular Weight |
558.0 g/mol |
IUPAC Name |
(5Z)-5-[[1-(4-chlorophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C34H24ClN3O3/c1-22-12-16-28(17-13-22)38-33(40)29(32(39)36-34(38)41)20-25-21-30(23-8-4-2-5-9-23)37(27-18-14-26(35)15-19-27)31(25)24-10-6-3-7-11-24/h2-21H,1H3,(H,36,39,41)/b29-20- |
InChI Key |
WRJFTRYSAQIQTG-BRPDVVIDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6)C(=O)NC2=O |
Origin of Product |
United States |
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